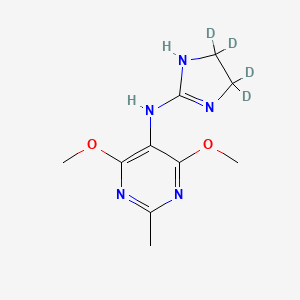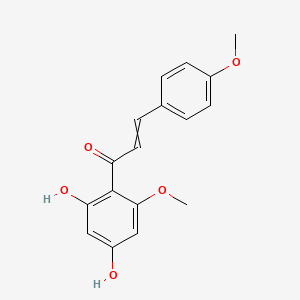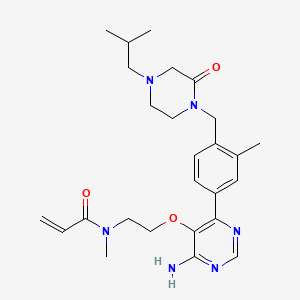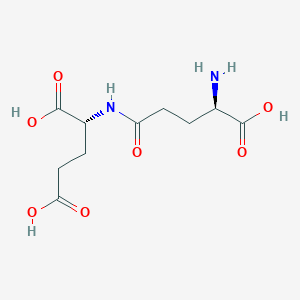
D-gamma-glutamyl-D-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: D-gamma-glutamyl-D-glutamic acid can be synthesized through chemical synthesis. One common method involves the condensation reaction of L-glutamic acid with D-glutamic acid, followed by reduction to obtain this compound .
Industrial Production Methods: Microbial fermentation is a cost-effective method for producing poly-gamma-glutamic acid, which includes this compound. This method utilizes bacteria such as Bacillus subtilis to biosynthesize the compound from renewable biomass . Genetic engineering and optimization of growth medium, process control, and downstream processing are employed to enhance production efficiency .
化学反应分析
Types of Reactions: D-gamma-glutamyl-D-glutamic acid undergoes various chemical reactions, including hydrolysis and transpeptidation. As a member of the gamma-glutamyl transpeptidase family, it can cleave and transfer gamma-glutamyl groups to acceptor molecules or water .
Common Reagents and Conditions: The hydrolysis reaction typically involves water as the acceptor molecule, while transpeptidation reactions may involve amino acids or short peptides as acceptors .
Major Products: The major products formed from these reactions include gamma-glutamyl amino acids and peptides .
科学研究应用
Chemistry: D-gamma-glutamyl-D-glutamic acid is used in the study of peptide synthesis and polymer chemistry due to its unique structure and properties .
Biology: In biological research, this compound is utilized to investigate the role of gamma-glutamyl transpeptidases in glutathione metabolism and antioxidant defense .
Industry: The compound is employed in the production of biodegradable polymers and as a component in various industrial processes .
作用机制
D-gamma-glutamyl-D-glutamic acid exerts its effects through the activity of gamma-glutamyl transpeptidase, which cleaves the gamma-glutamyl bond and transfers the gamma-glutamyl group to other molecules . This enzyme plays a critical role in maintaining cellular redox homeostasis and is involved in various physiological processes, including antioxidant defense and detoxification .
相似化合物的比较
属性
分子式 |
C10H16N2O7 |
|---|---|
分子量 |
276.24 g/mol |
IUPAC 名称 |
(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m1/s1 |
InChI 键 |
OWQDWQKWSLFFFR-PHDIDXHHSA-N |
手性 SMILES |
C(CC(=O)N[C@H](CCC(=O)O)C(=O)O)[C@H](C(=O)O)N |
规范 SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


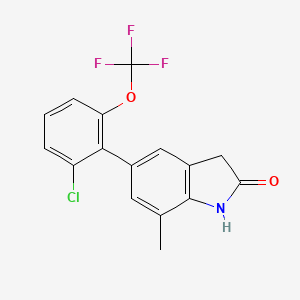
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)

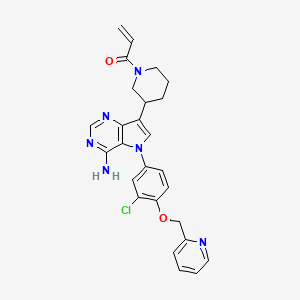
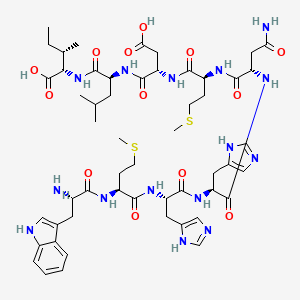
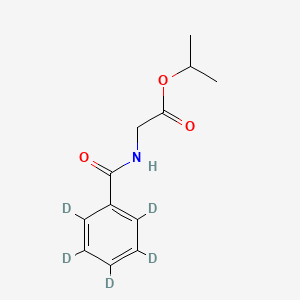
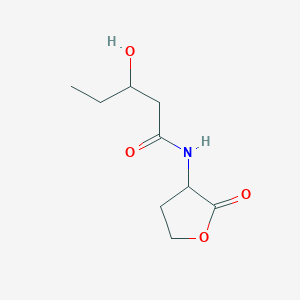
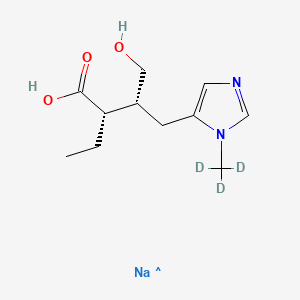
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

